1-azido-2-bromo-4-chlorobenzene
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Overview
Description
1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It is a derivative of benzene, substituted with azido, bromo, and chloro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Scientific Research Applications
1-Azido-2-bromo-4-chlorobenzene has diverse applications in scientific research:
Biology: The compound’s azido group makes it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Target of Action
The primary target of 1-azido-2-bromo-4-chlorobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its aromaticity .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the following steps:
- Formation of the strongly electrophilic bromine cation .
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Preparation Methods
1-Azido-2-bromo-4-chlorobenzene can be synthesized through several routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced via nucleophilic substitution using sodium azide under appropriate conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-2-bromo-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a different substituent, facilitated by palladium catalysts.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Azido-2-bromo-4-chlorobenzene can be compared to other halogenated azido benzenes, such as:
- 1-Azido-4-bromo-2-chlorobenzene
- 1-Azido-2-bromo-4-fluorobenzene
- 1-Azido-2-chloro-4-iodobenzene
These compounds share similar reactivity due to the presence of azido and halogen groups but differ in their specific substituents, which can influence their chemical behavior and applications. The unique combination of bromo and chloro groups in this compound provides distinct reactivity patterns, making it particularly useful in certain synthetic and industrial processes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-bromo-4-chlorobenzene involves the conversion of 4-chlorophenol to 4-chloro-2-nitrophenol, followed by bromination and azidation reactions.", "Starting Materials": [ "4-chlorophenol", "Nitric acid", "Sodium nitrite", "Hydrochloric acid", "Bromine", "Sodium azide" ], "Reaction": [ "4-chlorophenol is treated with nitric acid and sodium nitrite to form 4-chloro-2-nitrophenol.", "The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.", "The resulting 4-chloro-2-aminophenol is then brominated using bromine and hydrochloric acid to form 1-bromo-4-chloro-2-aminophenol.", "Finally, the azide group is introduced using sodium azide and a copper catalyst to yield 1-azido-2-bromo-4-chlorobenzene." ] } | |
CAS No. |
1272317-01-7 |
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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